

# BPR1J-097 specificity optimization FLT3 vs other kinases

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## Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

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## Quantitative Profiling of BPR1J-097

The table below summarizes the key potency and efficacy data for **BPR1J-097** from the identified study [1].

Assay Type	Experimental Model	Result / Value	Context / Significance
Biochemical Kinase Assay (IC <sub>50</sub> )	FLT3 Kinase	1 - 10 nM	Direct measure of potency against the FLT3 enzyme [1].
Cellular Growth Inhibition (GC <sub>50</sub> )	MOLM-13 cells (FLT3-ITD+)	21 ± 7 nM	Potency in a human AML cell line dependent on mutant FLT3 [1].
Cellular Growth Inhibition (GC <sub>50</sub> )	MV4-11 cells (FLT3-ITD+)	46 ± 14 nM	Potency in another human AML cell line with mutant FLT3 [1].
Target Engagement in Cells	MOLM-13 & MV4-11 cells	Inhibition of FLT3 phosphorylation	Confirms on-target mechanism in living cells [1].

Assay Type	Experimental Model	Result / Value	Context / Significance
In Vivo Efficacy	MV4-11 Mouse Xenograft	Dose-dependent tumor growth inhibition and regression	Demonstrates potency in a live animal model [1].

## Experimental Protocols for Key Assays

To help you validate or benchmark your own experiments, here are the methodologies used to generate the data above [1].

- **FLT3 Kinase Activity Inhibition (IC<sub>50</sub>):** A biochemical kinase assay was performed to determine the concentration of **BPR1J-097** required to inhibit 50% of FLT3 kinase activity. The reported IC<sub>50</sub> value of 1-10 nM classifies **BPR1J-097** as a highly potent FLT3 inhibitor [1].
- **Cellular Proliferation (GC<sub>50</sub>):** The growth inhibitory effects were measured using FLT3-driven human AML cell lines (MOLM-13 and MV4-11). Cells were treated with **BPR1J-097**, and the GC<sub>50</sub> (50% growth inhibition concentration) was determined, showing low nanomolar potency [1].
- **Mechanistic Western Blot Analysis:** To confirm on-target engagement, FLT3-driven AML cells were treated with **BPR1J-097**. Cell lysates were then analyzed by Western blotting to detect inhibition of phosphorylation of FLT3 itself and its key downstream effector, STAT5 [1].
- **In Vivo Efficacy Study:** The anti-tumor activity of **BPR1J-097** was evaluated in a murine xenograft model. MV4-11 cells were implanted into mice, followed by oral administration of **BPR1J-097**. The study reported significant, dose-dependent inhibition of tumor growth and even tumor regression, indicating potent in vivo efficacy [1].

## Strategies for Specificity Assessment

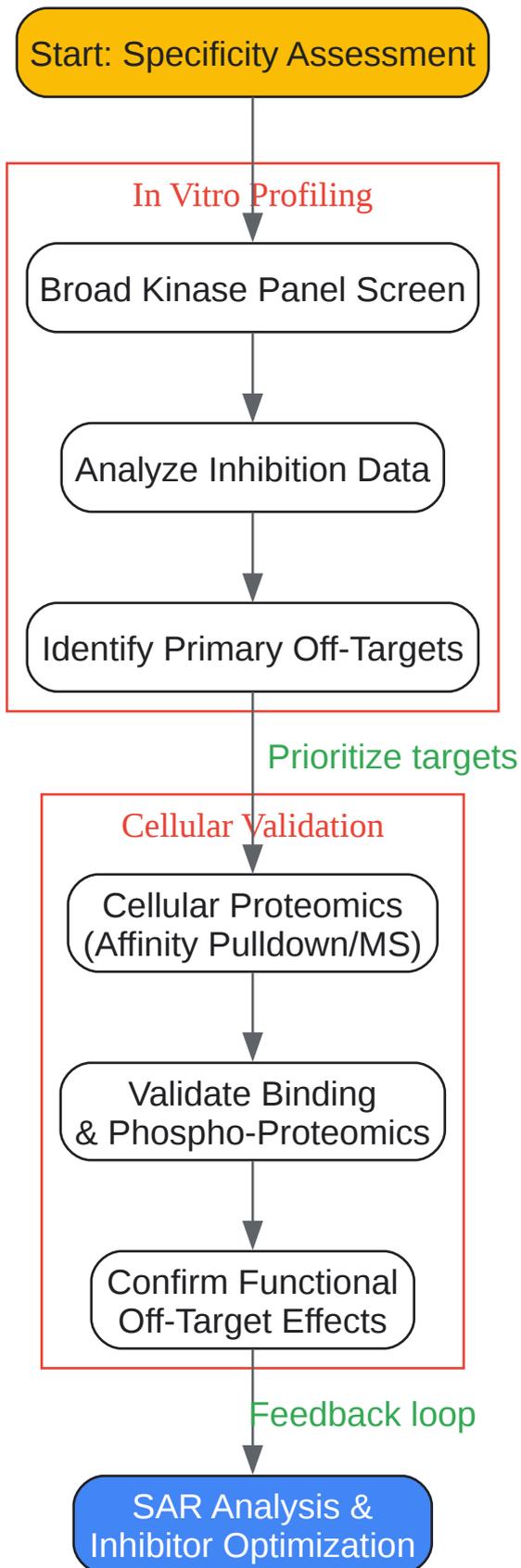
Since a broad kinome-wide specificity profile for **BPR1J-097** was not located, here are established experimental approaches you can use to fill this critical data gap.

- **Profiling against a Kinase Panel:** The most direct method is to test **BPR1J-097** against a broad panel of purified human kinases (e.g., 100-400 kinases) in competitive binding or functional assays. This quantitatively identifies off-target kinases. Several commercial services offer this screening [2] [3].

- **Cellular Proteomics for Off-Target Identification:** Techniques like chemical proteomics can be used. This involves immobilizing **BPR1J-097** on a solid support to create an affinity matrix, which is then used to pull down interacting proteins from cell lysates. Mass spectrometry analysis of these proteins reveals direct cellular binding partners beyond just kinases.
- **Analysis of Related Inhibitors for Clues:** Examining the specificity profiles of structurally similar FLT3 inhibitors can provide valuable, though indirect, insights. For instance, **sunitinib** (listed among FLT3 inhibitors) is a well-known multi-kinase inhibitor [3]. If **BPR1J-097** shares key structural features with such compounds, it might suggest a potential for a broader kinase inhibition profile.

## Experimental Workflow for Specificity Profiling

This diagram outlines the core process for experimentally determining kinase inhibitor specificity:



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## Frequently Asked Questions

**Q: What is the binding mode (DFG-in/out) of BPR1J-097?** A: The search results do not specify the binding conformation of **BPR1J-097**. This is a critical piece of information for structure-based design. You would need to determine this through molecular docking studies or, ideally, X-ray crystallography of **BPR1J-097** bound to FLT3.

**Q: How does BPR1J-097's potency compare to other clinical FLT3 inhibitors?** A: While a direct head-to-head comparison is not provided, the table below contextualizes its biochemical IC<sub>50</sub> against other known inhibitors. **BPR1J-097**'s potency is comparable to several second-generation inhibitors.

Inhibitor	Reported IC <sub>50</sub> (FLT3)	Notes
BPR1J-097	1 - 10 nM [1]	Data from primary literature.
Quizartinib	High affinity (exact value NA) [3]	Often used as a top-scoring candidate in docking studies.
Sunitinib	Listed as an FLT3 inhibitor [3]	Known multi-kinase inhibitor.
Gilteritinib	Listed as an FLT3 inhibitor [3]	Approved FLT3 inhibitor.

**Q: Has resistance to BPR1J-097 been studied?** A: No. The identified studies do not investigate the emergence of resistance mutations against **BPR1J-097**. This is a key area for future research, as resistance via point mutations (e.g., in the FLT3 kinase domain) is a common challenge with targeted therapies [4].

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## References

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